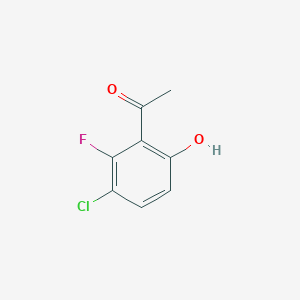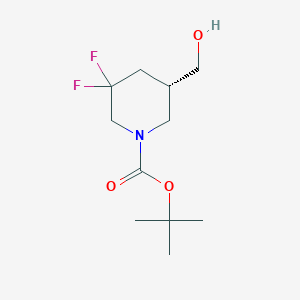
1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6ClFO2. It is a light yellow solid at room temperature and is known for its unique chemical properties due to the presence of chloro, fluoro, and hydroxy functional groups on the phenyl ring. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in carbon tetrachloride at 0°C, followed by warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally involves similar organic reactions with appropriate scaling and optimization for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-2-fluoro-6-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-chloro-2-fluoro-6-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Lacks the chloro and fluoro substituents, resulting in different chemical and biological properties.
1-(3-Chloro-2-fluorophenyl)ethanone:
1-(3-Chloro-2-fluoro-4-hydroxyphenyl)ethanone: Similar structure but with the hydroxy group in a different position, leading to different reactivity and interactions.
Uniqueness
1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The combination of chloro, fluoro, and hydroxy groups on the phenyl ring makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H6ClFO2 |
|---|---|
Molekulargewicht |
188.58 g/mol |
IUPAC-Name |
1-(3-chloro-2-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6ClFO2/c1-4(11)7-6(12)3-2-5(9)8(7)10/h2-3,12H,1H3 |
InChI-Schlüssel |
QHIFSXXFLDUTDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine](/img/structure/B15149003.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15149013.png)
![5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B15149026.png)

![1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B15149045.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149053.png)
![2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149076.png)
![3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)](/img/structure/B15149077.png)
![N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B15149090.png)
![N-[(3-cyano-1-methylindol-2-yl)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B15149100.png)
![Ethyl [2-(1,3-benzothiazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate](/img/structure/B15149106.png)
![N-(3-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15149112.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15149114.png)
